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An essential guide for researchers and drug development professionals offering a comparative

analysis of the in vitro performance of two prominent FGFR inhibitors, BAY1163877
(rogaratinib) and infigratinib. This guide provides a summary of their biochemical potency, anti-

proliferative activity, and the signaling pathways they modulate, supported by experimental data

and detailed methodologies.

Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell

proliferation, differentiation, and survival. Aberrant activation of this pathway through mutations,

gene amplifications, or translocations is a known driver in various cancers. Consequently,

FGFRs have emerged as a key target for therapeutic intervention. This guide provides an in

vitro comparison of two potent FGFR inhibitors, BAY1163877 (rogaratinib) and infigratinib, to

aid researchers in selecting the appropriate tool for their specific research needs.

Data Presentation
Biochemical Inhibitory Activity
Both BAY1163877 and infigratinib have demonstrated potent inhibitory activity against

members of the FGFR family in biochemical assays. The half-maximal inhibitory concentration

(IC50) values, which represent the concentration of the inhibitor required to reduce the

enzyme's activity by half, are summarized below.
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Target
BAY1163877 (Rogaratinib)
IC50 (nM)

Infigratinib IC50 (nM)

FGFR1 1.8 - 11.2[1][2][3] 1.1[4][5]

FGFR2 <1[1][3] 1[4][5]

FGFR3 9.2 - 18.5[1][3][6] 2[4][5]

FGFR4 1.2 - 201[1][3][6] 61[4][5]

Table 1: Comparison of the biochemical IC50 values of BAY1163877 (rogaratinib) and

infigratinib against the FGFR kinase family. Data is compiled from multiple sources and reflects

the range of reported values.

Anti-Proliferative Activity
The ability of these inhibitors to suppress the growth of cancer cell lines with FGFR alterations

is a key measure of their cellular efficacy. The half-maximal growth inhibitory concentration

(GI50 or cellular IC50) values for both compounds in various cancer cell lines are presented

below. It is important to note that direct comparison is challenging as the data is often

generated in different studies under varying experimental conditions.
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Cell Line Cancer Type
FGFR
Alteration

BAY1163877
(Rogaratinib)
GI50/IC50 (nM)

Infigratinib
GI50/IC50 (nM)

H1581 Lung Cancer
FGFR1

Amplification
36 - 244[6] Not Available

DMS114 Lung Cancer
FGFR1

Amplification
36 - 244[6] Not Available

General

Sensitive Lines
Various

FGFR

Overexpression
27 - <1000[2] Not Available

Ba/F3
Engineered Cell

Line

Ectopic FGFR1

Expression
Not Available 10[7]

Ba/F3
Engineered Cell

Line

Ectopic FGFR3

Expression
Not Available 14[7]

Table 2: Anti-proliferative activity of BAY1163877 (rogaratinib) and infigratinib in selected

cancer cell lines. The availability of directly comparable data is limited.

Signaling Pathway Modulation
Both BAY1163877 and infigratinib exert their anti-tumor effects by inhibiting the downstream

signaling cascades activated by FGFR. The primary pathways affected are the RAS-RAF-MEK-

ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway,

a key regulator of cell survival and growth.
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Caption: FGFR Signaling Pathway and Points of Inhibition.
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Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against purified FGFR kinases.

Methodology:

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, [γ-

³³P]ATP, appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml

BSA, 2.5mM MnCl2, 50µM DTT), and a suitable substrate (e.g., Poly(E,Y)4:1).

Procedure:

Prepare serial dilutions of BAY1163877 and infigratinib in DMSO.

In a 96-well plate, combine the kinase, substrate, and inhibitor solution.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and spot the mixture onto a phosphocellulose membrane.

Wash the membrane to remove unincorporated [γ-³³P]ATP.

Quantify the amount of incorporated ³³P into the substrate using a scintillation counter.

The IC50 values are calculated by fitting the dose-response curves to a four-parameter

logistic equation.
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Caption: Workflow for a Radiometric Kinase Assay.

Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the

compounds in cancer cell lines.

Methodology:

Cell Lines and Culture: A panel of cancer cell lines with known FGFR alterations are cultured

in their recommended media and conditions.

Procedure:

Seed the cells in 96-well opaque-walled plates at a predetermined density and allow them

to adhere overnight.

Treat the cells with a range of concentrations of BAY1163877 or infigratinib.

Incubate the cells for a specified period (e.g., 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the GI50 values from the dose-response curves, normalizing the data to

untreated control cells.
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Caption: Workflow for a CellTiter-Glo® Viability Assay.

Conclusion
Both BAY1163877 (rogaratinib) and infigratinib are potent inhibitors of the FGFR signaling

pathway with low nanomolar efficacy in biochemical assays. Rogaratinib is described as a pan-

FGFR inhibitor with activity against FGFR1-4.[1][3][8] Infigratinib is a selective inhibitor of

FGFR1, 2, and 3.[7] Both compounds demonstrate anti-proliferative effects in cancer cell lines

harboring FGFR alterations. The choice between these inhibitors for in vitro research may

depend on the specific FGFR isoform of interest and the desired selectivity profile. The

experimental protocols provided in this guide offer a foundation for conducting comparative

studies to further elucidate the in vitro efficacy of these and other FGFR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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